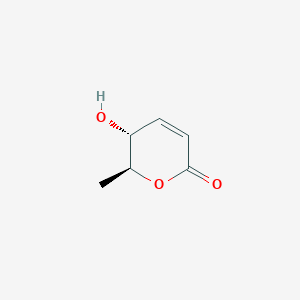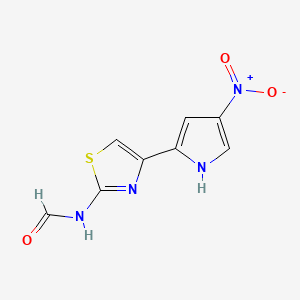
1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-imidazolin-2-YL)methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-imidazolin-2-YL)methyl- is a heterocyclic compound that features a benzazepine core structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-imidazolin-2-YL)methyl- typically involves the cyclization of appropriate precursors. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another method includes the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-imidazolin-2-YL)methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the imidazoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include N-oxides, fully saturated analogs, and substituted derivatives with various functional groups.
Scientific Research Applications
1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-imidazolin-2-YL)methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-imidazolin-2-YL)methyl- involves its interaction with specific molecular targets and pathways. It is known to act on sodium channels and squalene synthase, which are crucial in various biological processes . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
- 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
- 1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Uniqueness
1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-imidazolin-2-YL)methyl- is unique due to its imidazoline moiety, which imparts distinct biological activities and chemical reactivity compared to other benzazepine derivatives. This structural feature enhances its potential as a versatile compound in various applications.
Properties
CAS No. |
54951-26-7 |
|---|---|
Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4,5-dihydro-3H-1-benzazepin-2-one |
InChI |
InChI=1S/C14H17N3O/c18-14-7-3-5-11-4-1-2-6-12(11)17(14)10-13-15-8-9-16-13/h1-2,4,6H,3,5,7-10H2,(H,15,16) |
InChI Key |
QJNSVIYGOVNUCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1)CC3=NCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


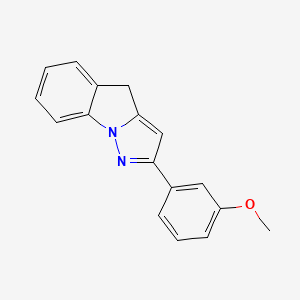
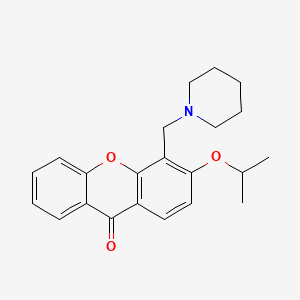
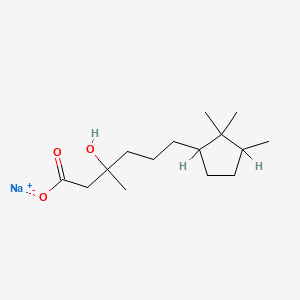

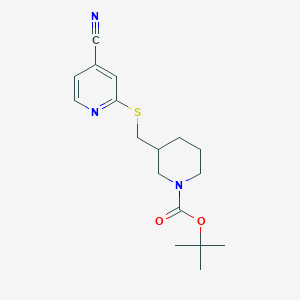

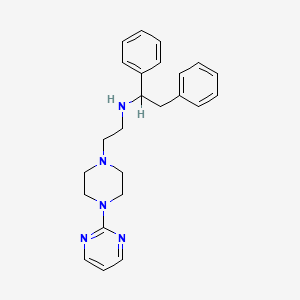

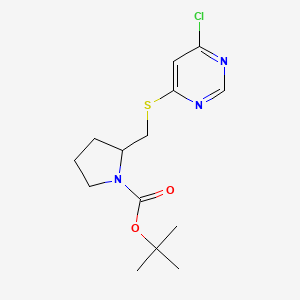

![2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13949170.png)
